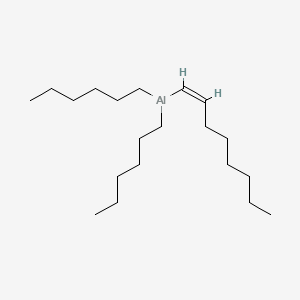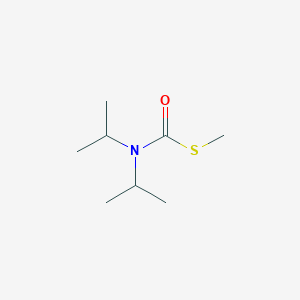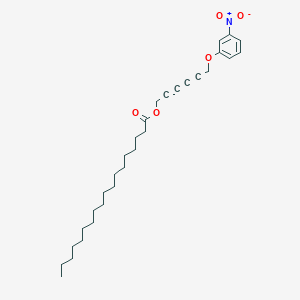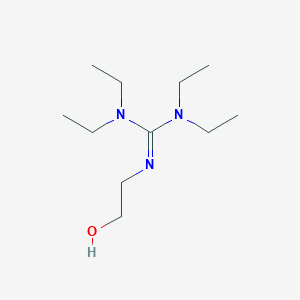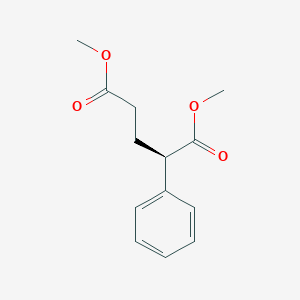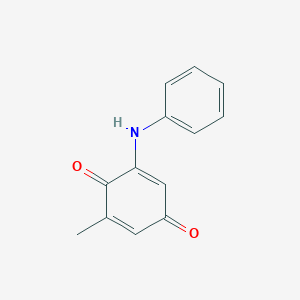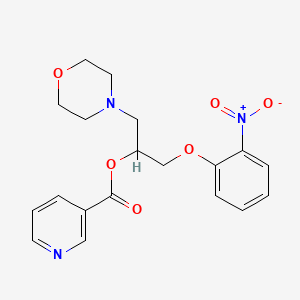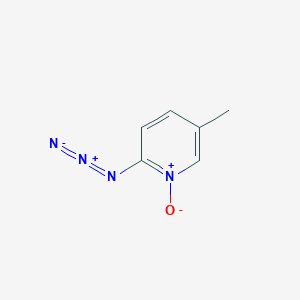
Pyridine, 2-azido-5-methyl-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-azido-5-methyl-, 1-oxide is a nitrogen-containing heterocyclic compound. It is a derivative of pyridine, where the 2-position is substituted with an azido group, the 5-position with a methyl group, and the nitrogen atom in the ring is oxidized to form an N-oxide. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-azido-5-methyl-, 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine N-oxide.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions: Pyridine, 2-azido-5-methyl-, 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine in the Staudinger reaction.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction of the azido group.
科学研究应用
Pyridine, 2-azido-5-methyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Employed in the synthesis of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of Pyridine, 2-azido-5-methyl-, 1-oxide primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and material science . The N-oxide functionality can also influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.
相似化合物的比较
Pyridine, 2-methyl-, 1-oxide: Similar structure but lacks the azido group.
2-Azidopyridine: Lacks the methyl and N-oxide groups.
2-Methylpyridine: Lacks both the azido and N-oxide groups.
Uniqueness: Pyridine, 2-azido-5-methyl-, 1-oxide is unique due to the combination of the azido group, methyl group, and N-oxide functionality. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
属性
CAS 编号 |
57097-33-3 |
|---|---|
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC 名称 |
2-azido-5-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N4O/c1-5-2-3-6(8-9-7)10(11)4-5/h2-4H,1H3 |
InChI 键 |
OWYBCAXWDZRQQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[N+](=C(C=C1)N=[N+]=[N-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

